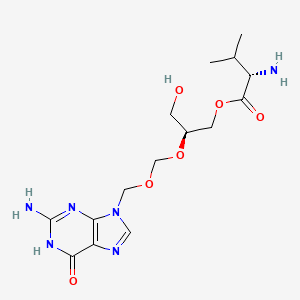![molecular formula C7H4BrF3N2O B12971647 2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one typically involves the bromination of 5-(trifluoromethyl)pyrazine followed by the introduction of an ethanone group. One common method involves the reaction of 5-(trifluoromethyl)pyrazine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This inhibition can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-5-(trifluoromethyl)pyrazine: Lacks the ethanone group but has similar reactivity due to the presence of bromine and trifluoromethyl groups.
Uniqueness
2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one is unique due to the combination of its bromine atom, trifluoromethyl group, and ethanone group. This combination imparts specific reactivity and properties that make it valuable in various applications, particularly in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C7H4BrF3N2O |
|---|---|
Molekulargewicht |
269.02 g/mol |
IUPAC-Name |
2-bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C7H4BrF3N2O/c8-1-5(14)4-2-13-6(3-12-4)7(9,10)11/h2-3H,1H2 |
InChI-Schlüssel |
ZFCVENHDVGIYIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)







![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)

